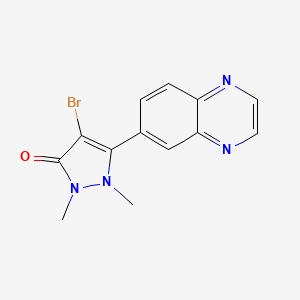
4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one, also known as BDP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BDP is a pyrazolone derivative that has been synthesized through a multistep process involving the reaction of quinoxaline with 1,2-dimethyl-3,5-dioxo-4-bromo-2,3,4,5-tetrahydro-1H-pyrazole.
作用机制
The mechanism of action of 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one involves the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells. 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one has been shown to inhibit the expression of cyclin-dependent kinase 4 (CDK4), which is a key regulator of cell cycle progression. Additionally, 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and anti-inflammatory activity. 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one has also been shown to inhibit the proliferation of endothelial cells, which play a crucial role in angiogenesis, the process by which new blood vessels are formed.
实验室实验的优点和局限性
One of the main advantages of using 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several directions that future research on 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one could take. One potential area of research is the development of 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one derivatives that exhibit improved solubility and bioavailability. Additionally, further research could be done to elucidate the molecular mechanisms underlying the anticancer and anti-inflammatory activity of 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one. Finally, future research could explore the potential of 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one as a therapeutic agent for other diseases, such as cardiovascular disease and neurodegenerative disorders.
In conclusion, 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one is a promising compound that has gained significant attention in the scientific research community due to its potential applications in various fields. 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one has been shown to exhibit anticancer and anti-inflammatory activity, making it a potential candidate for the development of new drugs. Further research is needed to fully understand the molecular mechanisms underlying the activity of 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one and to explore its potential as a therapeutic agent for other diseases.
合成方法
The synthesis of 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one involves several steps, including the reaction of quinoxaline with 1,2-dimethyl-3,5-dioxo-4-bromo-2,3,4,5-tetrahydro-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
科学研究应用
4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. Additionally, 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
4-bromo-1,2-dimethyl-5-quinoxalin-6-ylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O/c1-17-12(11(14)13(19)18(17)2)8-3-4-9-10(7-8)16-6-5-15-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMKJVOKGXDDLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C)Br)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738879 |
Source


|
| Record name | 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one | |
CAS RN |
1208320-93-7 |
Source


|
| Record name | 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

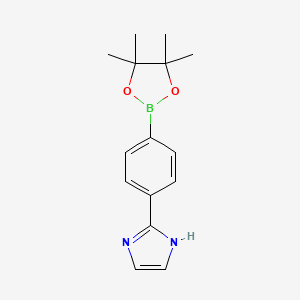
![3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567089.png)
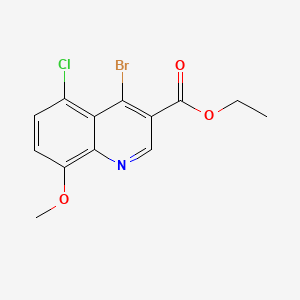
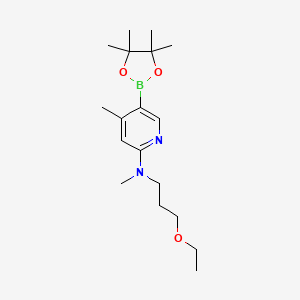
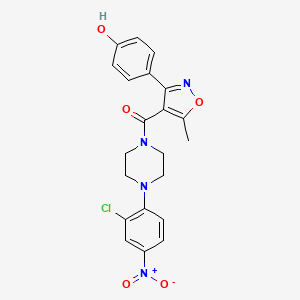
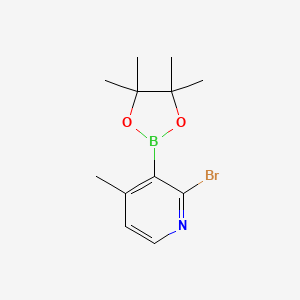
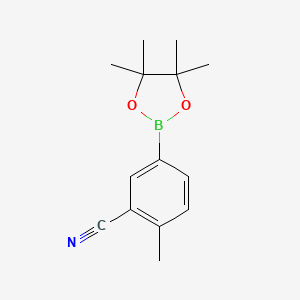

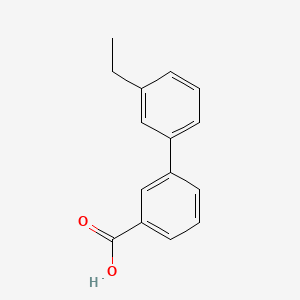

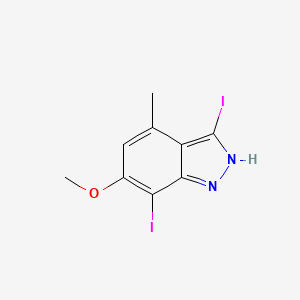
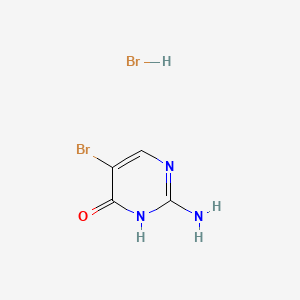

![6-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B567109.png)